8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane

Catalog No.
S14097356
CAS No.
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane

Product Name

8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane

IUPAC Name

8-methyl-2,5-dioxa-9-azaspiro[3.5]nonane

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c1-6-2-3-10-7(8-6)4-9-5-7/h6,8H,2-5H2,1H3

InChI Key

MVVCFEAAQURCOC-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC2(N1)COC2

8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane is an organic compound characterized by its unique spirocyclic structure, which includes a combination of nitrogen and oxygen atoms within its ring system. This compound features a spiro carbon where two rings intersect, contributing to its distinct chemical properties. The presence of these heteroatoms enhances its polarity and potential for hydrogen bonding, making it a subject of interest in various fields, including medicinal chemistry and materials science.

The molecular formula for 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane is C7H13NO2C_7H_{13}NO_2, with a molecular weight of approximately 143.18 g/mol. Its structure facilitates interactions with other molecules, influencing its reactivity and biological activity.

  • Cyclization Reactions: These are crucial for forming the spirocyclic structure from appropriate precursors.
  • Oxidation: The compound can be oxidized under specific conditions to form various derivatives, which may have different biological activities or applications.
  • Reduction: It can also participate in reduction reactions, particularly when modifying functional groups within the molecule .

These reactions are typically facilitated by various catalysts and reagents, including acids, bases, and transition metals.

Research indicates that 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane exhibits notable biological activity due to its ability to interact with biological targets through hydrogen bonding and polarity. The compound has potential pharmacological applications as a building block in drug design, particularly in developing compounds that target specific receptors or enzymes in biological systems. Its unique structure may enhance binding affinity and specificity compared to similar compounds .

The synthesis of 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane involves several steps:

  • Starting Material: The synthesis begins with a precursor compound that contains the necessary functional groups.
  • Reaction with Chloroacetyl Chloride: The precursor is reacted with chloroacetyl chloride in the presence of a base to form an intermediate compound.
  • Self-Cyclization: This intermediate undergoes self-cyclization under controlled conditions to form the spirocyclic structure.
  • Reduction: The resulting compound is then reduced using a reducing agent to yield the final product.
  • Deprotection: If necessary, protecting groups are removed through catalytic hydrogenation to obtain pure 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane .

This method is advantageous due to its use of readily available raw materials and relatively high yields.

8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane has several applications across various fields:

  • Medicinal Chemistry: It serves as a pharmacophore in drug design, potentially leading to new therapeutic agents.
  • Organic Synthesis: The compound acts as a versatile building block for synthesizing other complex organic molecules.
  • Materials Science: Its unique structural properties make it suitable for developing advanced materials, such as polymers and coatings that require enhanced performance characteristics .

Studies on the interactions of 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane with biological macromolecules have shown that it can effectively bind through hydrogen bonding due to its polar functional groups. This ability may contribute to its pharmacological properties and influence its behavior in biological systems, making it an interesting candidate for further research in drug development and therapeutic applications.

Several compounds share structural similarities with 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane:

Compound NameKey FeaturesUnique Aspects
2,5-Dioxa-8-azaspiro[3.5]nonaneLacks methyl group; simpler structureReduced reactivity and binding potential
8-Azaspiro[3.5]nonaneDoes not contain oxygen; less polarLower hydrogen bonding potential
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonaneSimilar structure but differs slightly in configurationEnhanced reactivity due to methyl substitution

The uniqueness of 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane lies in its combination of a spirocyclic framework with both nitrogen and oxygen atoms along with a methyl group, which enhances its chemical reactivity and potential applications compared to these similar compounds.

Multi-Step Organic Synthesis Protocols

Chloroacetyl Chloride-Mediated Acylation Strategies

The acylation of 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride serves as the foundational step in synthesizing the spirocyclic intermediate. This reaction is typically conducted in dichloromethane or acetonitrile under alkaline conditions, with triethylamine or potassium carbonate as the base. Temperature control below 10°C during chloroacetyl chloride addition minimizes side reactions such as over-acylation or hydrolysis. The resulting N-chloroacetylated product is isolated via column chromatography, with yields ranging from 60% to 75% depending on solvent polarity.

Alkali-Promoted Intramolecular Cyclization Mechanisms

Intramolecular cyclization of the acylated intermediate is achieved using strong bases such as sodium hydride or n-butyl lithium in tetrahydrofuran (THF) under inert atmospheres. This step forms the spirocyclic core through nucleophilic attack of the deprotonated amine on the chloroacetyl group. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 16–24 hours, with diastereomeric purity exceeding 98% in optimized conditions.

Catalytic Hydrogenation for Protective Group Removal

The final step involves catalytic hydrogenation using palladium on carbon (Pd/C) under 20–100 psi hydrogen pressure to remove the benzyl (Bn) protecting group. Acetic acid is often added as an activator, reducing reaction times to 8–20 hours at 20–50°C. This step achieves near-quantitative deprotection, yielding 8-methyl-2,5-dioxa-9-azaspiro[3.5]nonane with minimal byproducts.

Reagent Optimization and Reaction Parameter Analysis

Base Selection for N-Heterocycle Formation

Base choice critically influences cyclization efficiency. Triethylamine outperforms potassium carbonate in acylation steps, providing higher yields (75% vs. 55%) due to superior HCl scavenging. For cyclization, sodium hydride enables faster kinetics compared to n-butyl lithium, though the latter offers better stereocontrol in spiroannulation.

Solvent Systems for Spiroannulation Efficiency

Polar aprotic solvents like acetonitrile enhance acylation rates by stabilizing the transition state, while THF’s low polarity favors cyclization by reducing solvation of the alkoxide intermediate. Solvent recovery systems in industrial settings prioritize dichloromethane for its low boiling point and compatibility with large-scale distillation.

Temperature/Pressure Controls in Reductive Steps

Lithium aluminum hydride (LiAlH4)-mediated reductions require strict temperature control (−10°C to 0°C) to prevent over-reduction. Hydrogenation pressures above 50 psi accelerate Bn group removal but risk catalyst poisoning; thus, 30–40 psi balances speed and catalyst longevity.

Industrial Scalability Considerations

Cost-Benefit Analysis of Starting Materials

Raw material costs significantly impact scalability. 3-((Benzylamino)methyl)oxetane-3-ol is preferred over advanced intermediates due to its commercial availability at $2–$48/kg. Triethylamine, though efficient, adds $30–$133/L to production costs, incentivizing partial substitution with potassium carbonate where feasible.

Waste Stream Management in Large-Scale Production

Industrial processes generate HCl gas during acylation, necessitating scrubbers for neutralization. Solvent recovery units reclaim >90% of dichloromethane and THF, reducing waste disposal costs by 40%. Spent Pd/C catalysts are regenerated via acid washing, extending usability across 5–7 batches.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

143.094628657 g/mol

Monoisotopic Mass

143.094628657 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types